1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide
Description
1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]isoxazole ring, a bromine atom, a fluorine atom, and a methanesulfonamide group
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3S/c15-9-5-6-12(11(16)7-9)18-22(19,20)8-13-10-3-1-2-4-14(10)21-17-13/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMGBECYXHMSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromine and fluorine atoms: These halogens can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Attachment of the methanesulfonamide group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different analogs.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that benzoxazole derivatives showed activity against various bacterial strains including E. coli and S. aureus. The compounds exhibited zones of inhibition ranging from 19 mm to 26 mm against these pathogens .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4j | E. coli | 22 |
| 4j | S. aureus | 26 |
| 4j | B. subtilis | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo models:
- Case Study : In a carrageenan-induced edema model, compounds similar to this one demonstrated inhibition rates between 25% to 83.3% for edema formation. Specifically, compound 4j was noted for an impressive 83.3% inhibition rate compared to standard drugs .
Anticancer Activity
The anticancer properties of benzoxazole derivatives have been investigated with promising results:
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d]isoxazol-3-yl)-N-(4-chloro-2-fluorophenyl)methanesulfonamide
- 1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-chlorophenyl)methanesulfonamide
- 1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-methylphenyl)methanesulfonamide
Uniqueness
1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methanesulfonamide group, makes it particularly interesting for various applications.
Biological Activity
The compound 1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide is a novel benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate existing research findings regarding its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H12BrF N2O2S
- Molecular Weight : 373.23 g/mol
The compound features a benzoxazole moiety linked to a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with 1,2-benzoxazole-3-carboxylic acid derivatives under acidic or basic conditions. The resulting product is purified through crystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses significant antimicrobial properties, particularly against fungal pathogens.
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
A study reported IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate to potent anticancer activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzoxazole ring and the sulfonamide group can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency, while certain substitutions can improve selectivity towards cancer cells.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against drug-resistant strains of bacteria. It was found that the compound exhibited superior activity compared to standard antibiotics, making it a promising candidate for further development in treating resistant infections.
- Cytotoxicity Profile : Another investigation focused on the cytotoxicity of this compound in normal versus cancerous cell lines. The results indicated that while it effectively inhibited cancer cell growth, it showed lower toxicity towards normal cells, suggesting a favorable therapeutic index.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide?
A multi-step approach is typically employed:
- Step 1: Construct the benzoxazole core via cyclization of 2-aminophenol derivatives with carbonyl compounds under acidic conditions.
- Step 2: Introduce the methanesulfonamide group using sulfonyl chloride intermediates. Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) may be required to attach the 4-bromo-2-fluorophenyl moiety .
- Optimization: Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy: H and C NMR to verify substituent positions and purity (e.g., aromatic proton splitting patterns for bromo/fluoro groups) .
- X-ray Crystallography: For unambiguous confirmation of the 3D structure, particularly the orientation of the sulfonamide group .
- HPLC-MS: To assess purity (>95%) and detect trace by-products .
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
Use statistical design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature (°C) | 80–120 | 110 |
| Catalyst (mol%) | 1–5 | 3 |
| Solvent | DMF, DMSO, THF | DMF |
| This approach reduces trial-and-error iterations and identifies interactions between variables . |
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
Contradictions may arise from impurities, assay variability, or divergent cellular models. Mitigation steps:
- Reproducibility Checks: Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Metabolite Profiling: Use LC-MS to rule out degradation products interfering with activity measurements .
- Collaborative Validation: Cross-test compounds in independent labs to confirm findings .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Docking Studies: Map the compound’s interaction with target proteins (e.g., kinase domains) to identify critical binding residues.
- QSAR Models: Correlate substituent modifications (e.g., electron-withdrawing groups on the benzoxazole) with activity trends .
- MD Simulations: Assess stability of ligand-protein complexes over time to prioritize stable derivatives .
Q. What experimental frameworks are suitable for studying the impact of solvent polarity on reaction kinetics?
Use kinetic profiling in solvents of varying dielectric constants (e.g., toluene vs. DMSO). Monitor reaction progress via in-situ FTIR or HPLC. For instance:
| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |
|---|---|---|
| Toluene | 2.4 | 0.005 |
| DMF | 36.7 | 0.023 |
| Polar solvents accelerate sulfonamide formation due to stabilization of charged intermediates . |
Q. How can researchers evaluate the compound’s potential cytotoxicity early in development?
- In Vitro Assays: Test against immortalized cell lines (e.g., HEK293, HepG2) using MTT or resazurin assays.
- Selectivity Index (SI): Compare IC₅₀ values in target vs. non-target cells (e.g., SI > 10 indicates low off-target toxicity) .
- Metabolic Stability: Assess liver microsome half-life to predict in vivo tolerability .
Q. What catalytic systems improve yield in large-scale synthesis?
- Heterogeneous Catalysts: Pd/C or immobilized ligands for easier recovery and reuse .
- Flow Chemistry: Continuous reactors enhance heat/mass transfer, particularly for exothermic steps like cyclization .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
